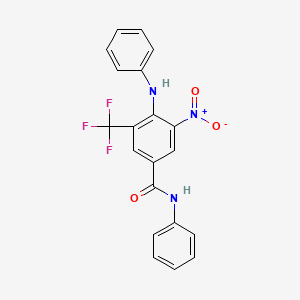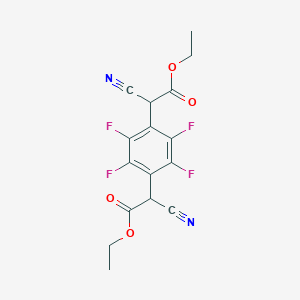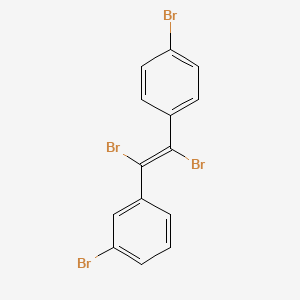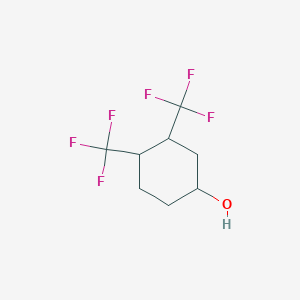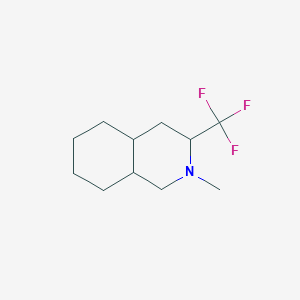
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline (DMTMI) is a heterocyclic compound containing both nitrogen and fluorine. It is an important chemical used in a variety of applications, including chemical synthesis, drug discovery, and medicinal chemistry. DMTMI is synthesized in a two-step process using a combination of trifluoromethylation and N-alkylation reactions. It has a wide range of biological activities, including antiviral, antifungal, and antitumor activities, as well as being a potential therapeutic agent for a variety of diseases.
Wirkmechanismus
The mechanism of action of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is not fully understood, but it is thought to involve the inhibition of enzymes involved in the biosynthesis of proteins, nucleic acids, and other cellular components. In addition, Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline has been shown to interact with DNA and RNA, and may also be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline have been extensively studied. It has been shown to have antiviral, antifungal, and antitumor activities, and has been evaluated as a potential therapeutic agent for a variety of diseases. In addition, Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline has been shown to interact with DNA and RNA, and may also be involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline in laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. However, there are some limitations to its use, including its instability in water and its potential toxicity.
Zukünftige Richtungen
The potential applications of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline are vast and there are many future directions for research. These include further investigation of its antiviral, antifungal, and antitumor activities, as well as its potential to be used as a therapeutic agent for a variety of diseases. In addition, further research into its mechanism of action, its interaction with DNA and RNA, and its potential to regulate gene expression may lead to new and exciting discoveries. Finally, further research into its stability in water and its potential toxicity may lead to the development of more stable and safe formulations of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline for use in laboratory experiments.
Synthesemethoden
The synthesis of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is achieved through two steps. The first step involves the trifluoromethylation of a nitrogen and a carbon atom on the isoquinoline ring. This is accomplished by the reaction of a trifluoromethyl halide with the isoquinoline in the presence of a base such as sodium carbonate. The second step involves the N-alkylation of the isoquinoline ring with an alkyl halide. This is typically accomplished by the reaction of the isoquinoline with an alkyl halide in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline has been widely studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess antiviral, antifungal, and antitumor activities, and has been evaluated as a potential therapeutic agent for a variety of diseases. In addition, Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline has been used in the synthesis of a variety of heterocyclic compounds, including quinolone antibiotics, benzodiazepines, and other bioactive molecules.
Eigenschaften
IUPAC Name |
2-methyl-3-(trifluoromethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N/c1-15-7-9-5-3-2-4-8(9)6-10(15)11(12,13)14/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFYUQDTNSFHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCCC2CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)
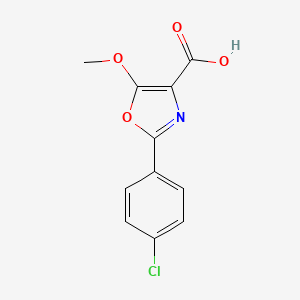
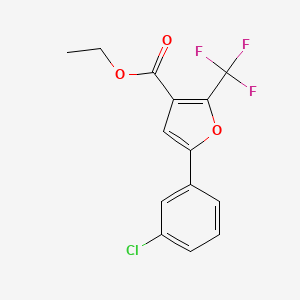
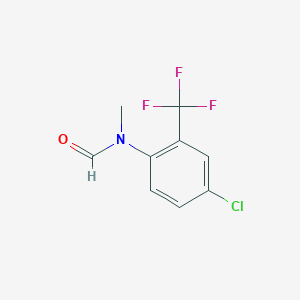
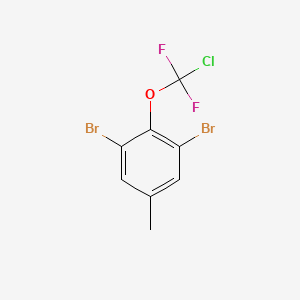
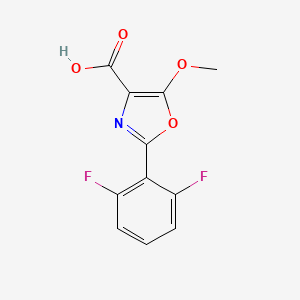
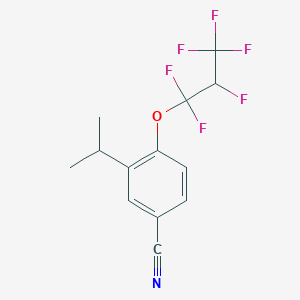
![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
